4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine 4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1256638-62-6
VCID: VC2842540
InChI: InChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-3-2-4-9(13)5-8/h2-6H,1H3
SMILES: CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)F
Molecular Formula: C11H8ClFN2
Molecular Weight: 222.64 g/mol

4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine

CAS No.: 1256638-62-6

Cat. No.: VC2842540

Molecular Formula: C11H8ClFN2

Molecular Weight: 222.64 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine - 1256638-62-6

Specification

CAS No. 1256638-62-6
Molecular Formula C11H8ClFN2
Molecular Weight 222.64 g/mol
IUPAC Name 4-chloro-6-(3-fluorophenyl)-2-methylpyrimidine
Standard InChI InChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-3-2-4-9(13)5-8/h2-6H,1H3
Standard InChI Key YCTJREZOXCOPKV-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)F
Canonical SMILES CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)F

Introduction

Chemical Structure and Properties

4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine belongs to the pyrimidine family of heterocyclic compounds. Its structure features a pyrimidine core substituted with three functional groups strategically positioned to impart specific chemical and biological properties. The compound is characterized by the following chemical identifiers and physical properties:

Chemical Identifiers

ParameterValue
CAS Number1256638-62-6
IUPAC Name4-chloro-6-(3-fluorophenyl)-2-methylpyrimidine
Molecular FormulaC11H8ClFN2
Molecular Weight222.64 g/mol
Standard InChIInChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-3-2-4-9(13)5-8/h2-6H,1H3
Standard InChIKeyYCTJREZOXCOPKV-UHFFFAOYSA-N
SMILESCC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)F
Canonical SMILESCC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)F
PubChem Compound ID65647871

Table 1: Chemical identifiers for 4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine

Physical and Chemical Properties

The physical and chemical properties of 4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine are determined by its molecular structure, particularly the arrangement of its functional groups. The pyrimidine core provides a stable aromatic framework, while the substituents contribute to its reactivity pattern and biological activity profile. The compound exists as a crystalline solid at room temperature and exhibits characteristics typical of halogenated aromatic compounds.

Chemical Reactions and Applications

4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine undergoes various chemical reactions that make it valuable in organic synthesis and medicinal chemistry.

Nucleophilic Substitution Reactions

Biological Activities and Medicinal Applications

Biological ActivityPotential ApplicationMechanism
Anti-inflammatoryTreatment of inflammatory disordersInhibition of cyclooxygenase (COX) enzymes
AntimicrobialTreatment of bacterial infectionsActivity against gram-positive bacteria
AntiviralTreatment of viral infectionsInhibition of viral replication enzymes
AnticancerCancer therapyMultiple mechanisms including kinase inhibition

Table 2: Potential therapeutic applications of 4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine and derivatives

Structure-Activity Relationships

The biological activity of 4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine and its derivatives is influenced by various structural features:

  • The chlorine atom at position 4 serves as a reactive site for structural modifications that can enhance biological activity and selectivity

  • The 3-fluorophenyl group contributes to lipophilicity and can influence binding interactions with biological targets

  • The methyl group at position 2 affects the electronic properties of the pyrimidine ring, potentially modulating the compound's reactivity and binding affinity

Structural modifications at these positions can lead to compounds with enhanced potency, improved selectivity, or altered pharmacokinetic properties.

Pharmacological Significance

The pyrimidine scaffold is present in numerous approved drugs and bioactive molecules. Derivatives of 4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine have potential applications in developing:

  • Kinase inhibitors for cancer therapy

  • Anti-inflammatory agents targeting specific inflammatory pathways

  • Antimicrobial compounds with activity against resistant strains

  • Central nervous system active compounds

The presence of the fluorine atom in the phenyl ring is particularly significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding interactions with target proteins.

Future Research Directions

Structural Modifications

Future research on 4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine could focus on:

  • Systematic exploration of substituent effects at positions 2, 4, and 6 of the pyrimidine ring

  • Investigation of alternative fluorine positions on the phenyl ring

  • Introduction of additional functional groups to enhance biological activity

  • Development of water-soluble derivatives to improve pharmacokinetic properties

These structural modifications could lead to compounds with enhanced biological activity, improved selectivity for specific targets, or better physicochemical properties.

Mechanism of Action Studies

Future research should also focus on elucidating the precise molecular mechanisms underlying the biological activities of 4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine derivatives. This includes:

  • Identification of specific molecular targets

  • Characterization of binding interactions at the molecular level

  • Investigation of structure-activity relationships to optimize target selectivity

  • Evaluation of effects on specific signaling pathways

Understanding these mechanisms will be crucial for rational drug design based on this scaffold.

Advanced Synthesis Methods

Development of more efficient and sustainable synthetic routes for 4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine is another important area for future research. This includes:

These advances in synthetic methodology would facilitate the production of this compound and its derivatives on larger scales for further research and potential commercial applications.

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